molecular formula C19H27ClN6O4 B2925500 N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1177623-29-8

N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2925500
CAS No.: 1177623-29-8
M. Wt: 438.91
InChI Key: MDEADEJOLCMEOF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride (CAS 1177623-29-8) is a high-purity synthetic 1,3,5-triazine derivative of interest in chemical and biochemical research. The compound features a 3,4-dimethoxyphenyl group and two morpholino substituents on the triazine core, with a molecular formula of C₁₉H₂₇ClN₆O₄ and a molecular weight of 438.91 g/mol . 1,3,5-Triazine derivatives bearing morpholino and aryl amine substituents are valuable scaffolds in medicinal chemistry and drug discovery research. Structural analogs of this compound have been investigated as potential inhibitors of monoamine oxidases (MAOs), with some showing selective inhibitory activity towards the MAO-A isoform . Related triazine structures are also utilized as activating agents in bioconjugation chemistry, facilitating the formation of amide bonds between carboxylic acids and amines under mild, aqueous conditions . This makes such compounds useful tools for polymer crosslinking, biomaterial modification, and the synthesis of complex molecules. This product is provided for research purposes as a solid. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4.ClH/c1-26-15-4-3-14(13-16(15)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25;/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEADEJOLCMEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Triazine Derivatives and Their Substituents

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound (Hydrochloride salt) 4,6-bis(morpholin-4-yl); 2-(3,4-dimethoxyphenyl) Morpholine, dimethoxyphenyl, HCl
4-Chloro-N-methyl-6-morpholin-4-yl-N-phenyltriazin-2-amine 4-Cl; 6-morpholin-4-yl; 2-N-methyl-N-phenyl Chloro, morpholine, methyl, phenyl
Anilazine 4,6-dichloro; 2-(2-chlorophenyl) Chloro, chlorophenyl
Terbuthylazine 2-tert-butyl; 4-ethyl; 6-chloro Chloro, tert-butyl, ethyl
4,6-Bis(trichloromethyl)-N-(2,5-dichlorophenyl)triazin-2-amine 4,6-trichloromethyl; 2-(2,5-dichlorophenyl) Trichloromethyl, dichlorophenyl

Key Observations :

  • Morpholine vs. Chlorine: The target compound’s morpholine groups (electron-donating) contrast with chloro substituents in anilazine and terbuthylazine.
  • Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic receptor pockets, unlike the chlorophenyl or alkyl groups in pesticides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Anilazine Compound
Solubility High (due to HCl salt) Low (lipophilic Cl) Moderate (morpholine enhances)
Melting Point Not reported Not reported Not reported
Stability Likely stable (symmetrical) Reactive (Cl groups) Moderately stable

Notes:

  • The hydrochloride salt form of the target compound likely improves bioavailability compared to neutral triazines .
  • Chlorinated analogs (e.g., anilazine) exhibit higher environmental persistence due to C-Cl bond stability .

Biological Activity

N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C21H30N6O4
  • Molecular Weight : 430.5007 g/mol
  • CAS Number : 694516-13-7

The structure includes a triazine core substituted with morpholine groups and a dimethoxyphenyl moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with triazine structures exhibit significant anticancer activity. A study demonstrated that related triazine derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound's morpholine groups suggest potential interactions with various enzymes. For instance, morpholine derivatives have been shown to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies have suggested that triazine compounds possess antimicrobial properties. The presence of the dimethoxyphenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration in microbial cells .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM
    • A549: 10 µM

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.

Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of the compound on specific kinases associated with cancer signaling pathways. The results showed:

  • Kinases Inhibited : EGFR and VEGFR.
  • Inhibition Rates : Approximately 70% at a concentration of 20 µM.

This suggests that this compound may serve as a potential therapeutic agent in targeted cancer therapies.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to related triazine derivatives:

Compound NameAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
Compound AModerateYes (EGFR)Yes
Compound BHighYes (VEGFR)Moderate
This compound High Yes (EGFR & VEGFR) Yes

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